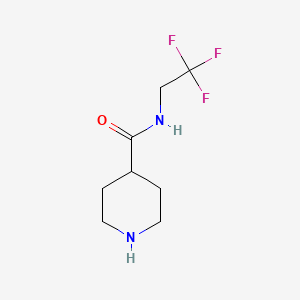![molecular formula C13H16F3N3O B3167600 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline CAS No. 923176-14-1](/img/structure/B3167600.png)
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
概要
説明
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is a chemical compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a trifluoroethyl group attached to a piperazine ring, further connected to an aniline moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline typically involves the reaction of 4-(2,2,2-trifluoroethyl)piperazine with an appropriate aniline derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and automated systems can enhance the production efficiency and consistency of the final product .
化学反応の分析
Types of Reactions
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .
科学的研究の応用
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
作用機序
The mechanism of action of 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may modulate enzyme activity, protein-protein interactions, or other biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]aniline: Similar in structure but lacks the carbonyl group attached to the aniline moiety.
4-(2,2,2-Trifluoroethyl)aniline: Contains the trifluoroethyl group but does not have the piperazine ring.
(2,2,2-Trifluoroethyl)benzene: Features the trifluoroethyl group attached to a benzene ring, differing significantly in structure and properties.
Uniqueness
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline is unique due to its combination of the trifluoroethyl group, piperazine ring, and aniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPUEFSFVJHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


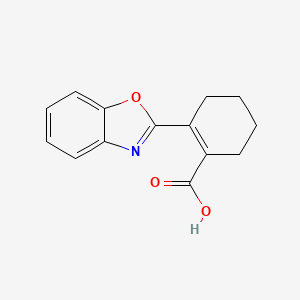
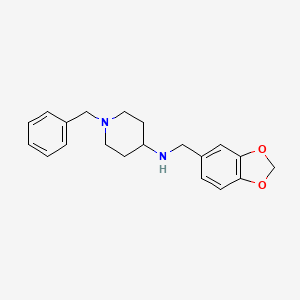
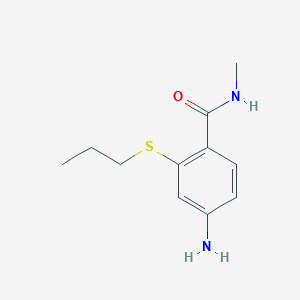
![3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3167540.png)
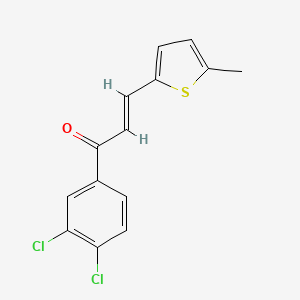
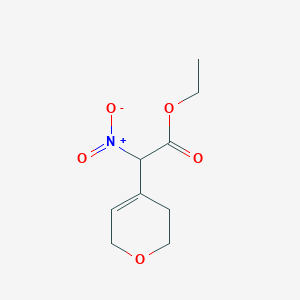
![Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3167566.png)
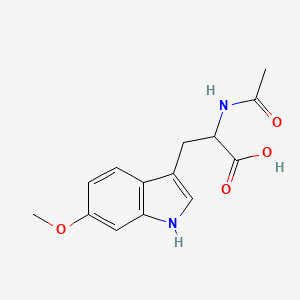
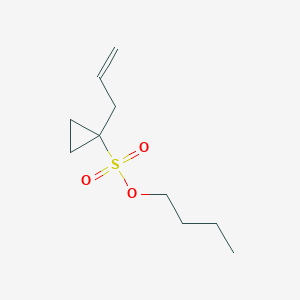
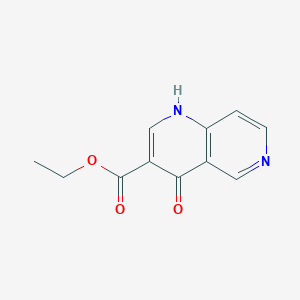
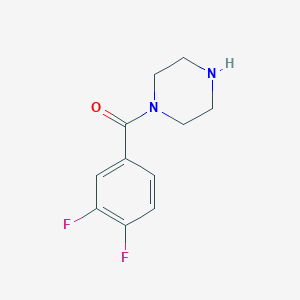
![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
